molecular formula C22H14ClFO3 B11150211 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11150211
M. Wt: 380.8 g/mol
InChI Key: NQMQFJCWWXQDLV-UHFFFAOYSA-N
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Description

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H14ClFO3 and a molecular weight of 380.806 g/mol . This compound is part of the chromen-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-phenyl-2H-chromen-2-one with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H14ClFO3

Molecular Weight

380.8 g/mol

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H14ClFO3/c23-18-10-17-16(14-6-2-1-3-7-14)11-22(25)27-20(17)12-21(18)26-13-15-8-4-5-9-19(15)24/h1-12H,13H2

InChI Key

NQMQFJCWWXQDLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4F

Origin of Product

United States

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